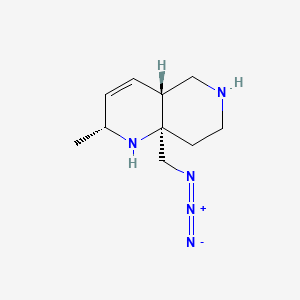
2-Pyridin-4-yl-morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-4-yl-morpholine hydrochloride: , also known by its chemical formula C₁₁H₁₆BrClN₂O₂, is a compound that combines a pyridine ring with a morpholine moiety. Let’s break down its features:
Preparation Methods
The synthetic routes for 2-Pyridin-4-yl-morpholine hydrochloride involve constructing the pyrrolidine ring from different cyclic or acyclic precursors. Reaction conditions vary, but the goal is to achieve efficient and selective synthesis.
Chemical Reactions Analysis
2-Pyridin-4-yl-morpholine hydrochloride can undergo various reactions:
Substitution: It can participate in nucleophilic substitution reactions.
Oxidation/Reduction: Depending on the functional groups, it may undergo oxidation or reduction.
Common Reagents: Reagents like acids, bases, and oxidants play a role.
Major Products: These reactions yield derivatives with modified substituents on the pyrrolidine ring.
Scientific Research Applications
This compound finds applications across disciplines:
Medicine: It might serve as a potential drug candidate due to its unique structure.
Chemistry: Researchers explore its reactivity and design new derivatives.
Biology: It could interact with biological targets.
Industry: It may have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves binding to specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2-Pyridin-4-yl-morpholine hydrochloride is unique, similar compounds include other pyrrolidine derivatives or heterocyclic scaffolds.
Remember that this compound’s potential lies in its diverse applications and intriguing chemistry
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-pyridin-4-ylmorpholine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;/h1-4,9,11H,5-7H2;1H |
InChI Key |
YTCSOQLXTOTJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


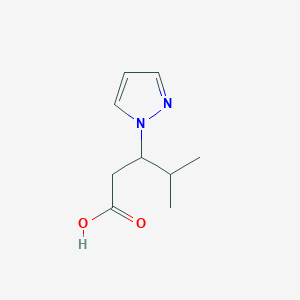

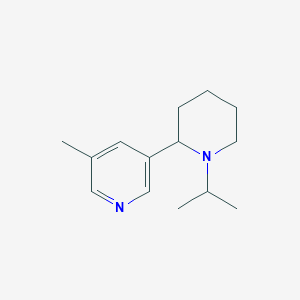
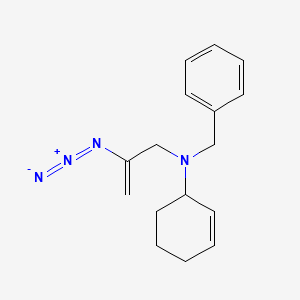
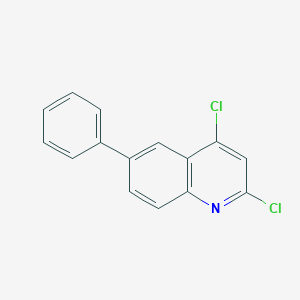




![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)
![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)

